Scandium chloride

Description

Research Context and Significance of Scandium Chloride

This compound's primary significance in modern research lies in its potent activity as a Lewis acid catalyst. scandium.org This property, stemming from the scandium ion's ability to accept electron pairs, allows it to accelerate a variety of organic reactions with high efficiency and selectivity. scandium.org Its applications in this domain are extensive and include well-established processes such as Friedel-Crafts reactions, Michael additions, and aldol (B89426) reactions, which are fundamental for constructing complex organic molecules. scandium.org

Beyond its catalytic prowess, this compound serves as a crucial precursor in the synthesis of advanced materials. chemimpex.com Researchers utilize it in the creation of high-performance alloys, ceramics, and nanomaterials. chemimpex.comontosight.ai For instance, aluminum-scandium alloys, known for their exceptional strength and low density, find applications in the aerospace industry. ontosight.ai Furthermore, this compound is employed in the fabrication of optical fibers, electronic ceramics, and lasers, highlighting its importance in cutting-edge technologies. chemeurope.commat-mall.com

The compound also plays a role in bioinorganic chemistry and has been investigated for potential biological applications. ontosight.ainih.gov Studies have explored its use in stimulating enzyme production in certain bacteria and its potential as a contrast agent in magnetic resonance imaging (MRI). ontosight.ainih.gov

Evolution of this compound Research Perspectives

The journey of this compound research began with its fundamental role in the isolation of metallic scandium. In 1937, Fischer and his collaborators achieved the first successful preparation of elemental scandium through the electrolysis of a molten eutectic mixture of this compound and other salts. wikipedia.orgchemeurope.com This marked a pivotal moment, enabling further exploration of scandium and its compounds.

Early research focused on understanding the fundamental chemical and physical properties of this compound, including its structure and reactivity. It was identified as a high-melting, water-soluble ionic solid. wikipedia.orgontosight.ai Investigations into its reactions revealed its ability to form complexes with various ligands, such as tetrahydrofuran (B95107) (THF), leading to the synthesis of the important intermediate ScCl₃(THF)₃. wikipedia.orgchemeurope.com

The latter half of the 20th century and the beginning of the 21st century witnessed a significant shift in research focus towards the application-oriented aspects of this compound. The discovery of its catalytic capabilities opened up new frontiers in organic synthesis. scandium.org Researchers began to systematically explore its use in a wide array of chemical transformations, often demonstrating its superiority over traditional catalysts in terms of reaction rates and product yields. scandium.org

More recently, research has delved into the synthesis and characterization of reduced this compound phases, where scandium exhibits oxidation states lower than +3. chemeurope.comrsc.org This exploration of novel stoichiometries and structures continues to expand the fundamental understanding of scandium chemistry. rsc.org Additionally, ongoing studies are investigating the role of this compound and its complexes in geological processes, offering insights into the formation of scandium deposits. researchgate.netgeoscienceworld.org The development of more efficient methods for preparing high-purity anhydrous this compound also remains an active area of research, driven by the demand for this critical material in various high-tech applications. mdpi.com

The following table provides a summary of key properties of this compound:

| Property | Value |

| Chemical Formula | ScCl₃ |

| Molar Mass | 151.31 g/mol wikipedia.org |

| Appearance | White or yellowish crystalline powder scandium.orgscandium.org |

| Melting Point | 960 °C (1760 °F; 1230 K) wikipedia.org |

| Solubility | Highly soluble in water and alcohol wikipedia.orgscandium.org |

Structure

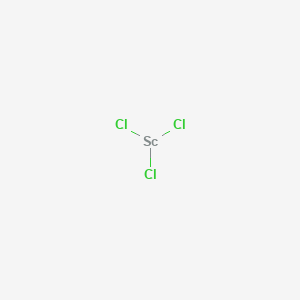

2D Structure

Properties

IUPAC Name |

trichloroscandium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Sc/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMZCYSFPFUKKE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Sc](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ScCl3, Cl3Sc | |

| Record name | Scandium chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Scandium_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042372 | |

| Record name | Scandium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White deliquescent solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | Scandium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-84-9 | |

| Record name | Scandium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium trichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Scandium chloride (ScCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Scandium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Scandium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Scandium Chloride and Its Derivatives

Preparation of Anhydrous Scandium Chloride

The synthesis of high-purity anhydrous this compound (ScCl₃) is challenging due to the high tendency of scandium ions to hydrolyze. The presence of water during synthesis readily forms highly stable scandium oxychloride (ScOCl), which is difficult to remove. sdstate.edu Consequently, various advanced methods have been developed to circumvent the formation of hydrated species and obtain the pure anhydrous salt.

Innovative Thermochemical Routes

Modern thermochemical methods aim to produce anhydrous ScCl₃ by carefully controlling reaction conditions to prevent hydrolysis.

One innovative approach involves the reaction of scandium trichloride (B1173362) hexahydrate (ScCl₃·6H₂O) with thionyl chloride (SOCl₂) in the presence of an organic solvent. google.com In this process, an organic solvent such as tetrahydrofuran (B95107), acetonitrile, or pyridine (B92270) is introduced to form a stable metal-organic complex with the scandium center, effectively replacing the water molecules in the hydrate (B1144303) structure. google.com Thionyl chloride reacts with the displaced crystal water to form volatile gases (SO₂ and HCl), which are easily removed. google.com The resulting crude product is then calcined in an inert gas atmosphere to remove the organic ligand, yielding high-purity anhydrous scandium trichloride. google.com

Another method is the direct chlorination of scandium oxide (Sc₂O₃) using ammonium (B1175870) chloride (NH₄Cl) as the chlorinating agent. sdstate.edu The traditional method involves heating a mixture of ScCl₃·6H₂O and NH₄Cl under vacuum. sdstate.edu A more refined, one-step rapid heating process has been developed to produce high-purity anhydrous ScCl₃. mdpi.com This technique involves rapidly heating a mixture of scandium oxide and ammonium chloride in an inert gas stream. mdpi.comresearchgate.net The optimal conditions for this process have been identified to achieve a purity of 99.69%, minimizing the hydrolysis rate to 1.19%. mdpi.com

Table 1: Optimized Conditions for One-Step Rapid Heating Synthesis of Anhydrous ScCl₃ mdpi.com

| Parameter | Optimal Value |

| Temperature | 400 °C |

| Mass Ratio (Sc₂O₃:NH₄Cl) | 1:2.5 |

| Holding Time | 90 min |

| Heating Rate | 12 °C/min |

| Argon Flow | 7.5 L/min |

Molten Salt Synthesis Techniques

Molten salt techniques offer an alternative route to anhydrous this compound, often for direct use in electrolysis to produce scandium metal. wikipedia.org

A common method involves dissolving scandium oxide in hydrochloric acid to form a this compound solution. This solution is then mixed with other chloride salts, such as sodium chloride (NaCl), potassium chloride (KCl), and ammonium chloride (NH₄Cl), to create a mixed molten salt solution. patsnap.com The solution is heated to evaporate excess HCl and free water, yielding a hydrated molten salt containing NH₄Cl. patsnap.com A final drying step in an oven at elevated temperatures removes the remaining free and crystal water to produce the anhydrous this compound molten salt. patsnap.com

A one-step rapid heating process can also be employed to prepare a high-purity anhydrous ScCl₃ molten salt from low-purity scandium oxide. mdpi.comresearchgate.net This method uses an inert gas flow to enhance purity and reduce the rate of scandium hydrolysis. mdpi.comresearchgate.net After the reaction, the molten salt block is cooled, ground into a powder, and stored in a desiccator. researchgate.net

Synthesis of this compound Hydrates

While the anhydrous form is crucial for many applications, this compound hydrates are important precursors and interesting chemical species in their own right. cymitquimica.com They are typically white or colorless crystalline solids that are hygroscopic and soluble in water. cymitquimica.comattelements.com

Controlled Hydration and Solvate Formation

The specific this compound hydrate or solvate formed is highly dependent on the reaction and crystallization conditions. The dissolution of scandium metal in concentrated hydrochloric acid can yield a variety of products. researchgate.net

When the reaction is conducted in an ice bath, the fully hydrated hexaaquascandium(III) chloride, [Sc(H₂O)₆]Cl₃, and trans-[ScCl₂(H₂O)₄]Cl·H₂O can be isolated. researchgate.net The latter is a salt where four water molecules and two chloride ions are directly coordinated to the scandium center. wikipedia.org

Heating these hydrates in toluene (B28343) or water can lead to the formation of [ScCl₂(H₂O)₄][ScCl₄(H₂O)₂]. researchgate.net

Efforts to dehydrate the hydrates using Lewis bases can lead to the formation of stable, mixed-ligand solvates instead of the anhydrous salt.

With the less basic ligand tetrahydrofuran (THF), ScCl₃ forms the white, crystalline adduct ScCl₃(THF)₃, a common starting material for organometallic synthesis. wikipedia.orgwikipedia.org

The addition of THF to hydrated this compound can also yield the monohydrate solvate [ScCl₃(THF)₂(H₂O)]·THF. researchgate.net

Using dimethoxyethane (DME) results in the formation of [ScCl₃(κ²-DME)(H₂O)]. researchgate.net

Hydrolytic Pathways and Products

The high Lewis acidity of the Sc³⁺ ion makes it prone to hydrolysis, leading to the formation of oxy- or hydroxy-containing species. wikipedia.org The thermal decomposition of this compound hexahydrate, for instance, typically yields scandium oxychloride (ScOCl) rather than the anhydrous chloride. sdstate.eduwikipedia.org

Experimental studies show that scandium transport in hydrothermal, chloride-bearing fluids is dominated by hydroxide (B78521) complexes, namely Sc(OH)²⁺ and Sc(OH)₃⁰, rather than chloride complexes. geoscienceworld.org The formation of Sc(OH)₃⁰ is favored at higher temperatures and pH. geoscienceworld.org

The conditions during synthesis dictate the hydrolytic products formed. If the dissolution of scandium metal in concentrated HCl is allowed to warm uncontrollably, a hydroxyl-bridged dimeric species, [Sc(μ-OH)(H₂O)₅]₂Cl₄·2H₂O, is produced. researchgate.net Similarly, reacting hydrated this compound with pyridine, a stronger base, can also promote hydrolysis, leading to the formation of hydroxyl-bridged complexes like [Sc(μ-OH)(Cl)₂(py)₂]₂·py. researchgate.net The formation of scandium oxychloride (ScOCl) is a common side reaction during vapor pressure measurements of ScCl₃ if any moisture is present. sdstate.edu

Organometallic Precursor Synthesis from this compound

Anhydrous this compound, particularly its THF adduct ScCl₃(THF)₃, is a key precursor for the synthesis of a wide range of organoscandium compounds. wikipedia.orgacs.org These compounds are of academic interest and have potential applications in catalysis. wikipedia.org

The synthesis typically involves salt metathesis reactions where the chloride ligands are replaced by organic groups.

Reaction of ScCl₃ with two equivalents of sodium cyclopentadienide (B1229720) (NaCp) produces the chloride-bridged dimer, [Cp₂Sc(μ-Cl)]₂. wikipedia.org

Using bulkier cyclopentadienyl (B1206354) ligands can yield monomeric derivatives like (C₅Me₅)₂ScCl. wikipedia.org

The reaction of ScCl₃ with allyl potassium in THF yields tris(allyl)scandium, Sc(C₃H₅)₃(THF)₂. wikipedia.org

Similarly, reacting ScCl₃(THF)₃ with potassium salts of hydro-tris-pyrazolylborate ligands leads to complexes such as (TpMe,Me)ScCl₂(THF). cdnsciencepub.com

Benzyl (B1604629) complexes can be prepared by reacting ScCl₃(THF)₃ with potassium benzyl, affording [Sc(CH₂Ph)₃(THF)₃]. researchgate.net

These organothis compound derivatives can be further functionalized. For example, subsequent reactions with alkyl lithium reagents can replace the remaining chloride ligands, although these reactions can sometimes be complicated by side reactions. cdnsciencepub.com

Preparation of Ligand-Stabilized this compound Complexes

The synthesis of ligand-stabilized this compound complexes is a cornerstone of modern scandium chemistry, providing precursors for a wide array of organometallic and coordination compounds. These complexes are typically prepared through the reaction of anhydrous scandium trichloride (ScCl₃) or its tetrahydrofuran (THF) adduct, ScCl₃(THF)₃, with a stoichiometric amount of the desired ligand. wikipedia.orgwikipedia.org The high Lewis acidity and oxophilicity of the Sc³⁺ ion heavily influence the synthetic routes, often necessitating the use of anhydrous conditions and inert atmospheres to prevent the formation of hydrolysis products like scandium oxychloride. rsc.org

The choice of solvent is critical, with THF being commonly employed due to its ability to form the soluble and reactive ScCl₃(THF)₃ complex. wikipedia.org Other solvents such as acetonitrile, pyridine, and various ethers are also used, depending on the solubility of the reactants and the desired coordination environment of the final product. google.com The methodologies can be broadly categorized based on the nature of the ligand and the type of reaction, which primarily include Lewis acid-base adduct formation and salt metathesis reactions.

A prevalent method for preparing anhydrous ScCl₃ for these syntheses involves the dehydration of this compound hexahydrate (ScCl₃·6H₂O). google.com One advanced technique includes reacting the hexahydrate with thionyl chloride (SOCl₂) in the presence of an organic solvent like THF. google.comresearchgate.net This process facilitates the removal of water without significant hydrolysis. The resulting intermediate, often a solvated complex, can then be calcined under an inert atmosphere to yield pure, anhydrous ScCl₃. google.com

Lewis Acid-Base Adduct Formation with Neutral Ligands

Direct reaction of ScCl₃ with neutral donor ligands (Lewis bases) is a straightforward method to produce adducts. Scandium trichloride acts as a strong Lewis acid, readily coordinating with ligands containing nitrogen or oxygen donor atoms.

With the less basic ligand tetrahydrofuran, ScCl₃ forms the well-known white, crystalline adduct ScCl₃(THF)₃. wikipedia.org This THF-soluble complex is a vital starting material for the synthesis of many other organoscandium compounds. wikipedia.orgwikipedia.org

Nitrogen-donor ligands, such as 2,2':6',2''-terpyridyl (terpy) and various triazacyclononane derivatives, react with ScCl₃ to form stable complexes. For instance, complexes like [ScCl₃(terpy)] and [ScCl₃(Me₃-tacn)] (where Me₃-tacn is 1,4,7-trimethyl-1,4,7-triazacyclononane) have been synthesized and characterized. rsc.org These reactions are typically performed in solvents like acetonitrile. rsc.org Similarly, crown ethers such as 18-crown-6 (B118740) react with ScCl₃ in ionic liquids to yield complexes like [ScCl₂(18c6)][AlCl₄], demonstrating an alternative redox-based approach starting from Sc(0) nanoparticles. rsc.org

Salt Metathesis with Anionic Ligands

Salt metathesis is the most common strategy for introducing anionic ligands to the scandium center. This involves the reaction of ScCl₃ or its THF adduct with an alkali metal salt (typically lithium, sodium, or potassium) of the desired anionic ligand.

Diamido-Donor Ligands: Reactions of ScCl₃ in THF with lithiated diamido-amine or diamido-pyridine ligands afford five-coordinate this compound derivatives. rsc.orgpsu.edu For example, reacting ScCl₃ with Li₂N₂TMSNpy yields [Sc(N₂TMSNpy)Cl(THF)]. rsc.org The structure of the final product can be highly dependent on the ligand's backbone length and N-substituents, sometimes leading to dinuclear, chloride-bridged species like [Sc₂(N₂Nᶜ³﹐ᴹᵉ)₂(μ-Cl)₂]. rsc.orgpsu.edu

Cyclopentadienyl-Type Ligands: The reaction between ScCl₃ and two equivalents of sodium cyclopentadienide (NaCp) produces the chloride-bridged dimer [Cp₂Sc(μ-Cl)]₂. wikipedia.org Using bulkier cyclopentadienyl ligands, such as pentamethylcyclopentadienyl (Cp), can lead to monomeric derivatives. wikipedia.org A half-sandwich dichloride precursor, CpScCl₂(μ-Cl)Li(thf)₃, can also be synthesized. rsc.org Similarly, reacting ScCl₃ with two equivalents of KC₅Me₄H forms (C₅Me₄H)₂ScCl(THF). acs.org

Aminopyridinato Ligands: Sterically demanding aminopyridinato ligands are used to control the coordination number of the scandium center. The reaction of the potassium salt of (2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine (ApH) with ScCl₃ in THF results in the mononuclear complex [ApScCl₂(thf)₂]. researchgate.netmdpi.com

Benzamidinate Ligands: The addition of lithium or sodium salts of N,N'-bis(trimethylsilyl)benzamidinato ligands to ScCl₃(THF)₃ yields various complexes. Depending on the stoichiometry and the alkali metal used, products such as the lithium-containing ate complex [PhC(NSiMe₃)₂]₂Sc(μ-Cl)₂Li(TMEDA) or the lithium-free [RC(NSiMe₃)₂]₂ScCl(THF) can be isolated. acs.org

Bis(phenolate)-Tethered NHC Ligands: Dianionic bis(phenolate)-tethered N-heterocyclic carbene (NHC) ligands react with ScCl₃ via salt metathesis. The reaction of ScCl₃ with the sodium salt of the ligand ([L¹,²]Na₂) yields chloro complexes of the type L¹,²ScCl(solv)₂ (where solv = THF, Py). researchgate.net

The following table summarizes the preparation of various ligand-stabilized this compound complexes:

| Ligand Type | Ligand | Scandium Precursor | Reagent | Product | Ref. |

| O-Donor | Tetrahydrofuran (THF) | ScCl₃ | THF | ScCl₃(THF)₃ | wikipedia.org |

| N-Donor | 2,2':6',2''-terpyridyl (terpy) | ScCl₃ | terpy | [ScCl₃(terpy)] | rsc.org |

| N-Donor | 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃-tacn) | ScCl₃ | Me₃-tacn | [ScCl₃(Me₃-tacn)] | rsc.org |

| Diamido-Pyridine | MeC(2-C₅H₄N)(CH₂NSiMe₃)₂ (N₂TMSNpy) | ScCl₃ | Li₂N₂TMSNpy | [Sc(N₂TMSNpy)Cl(THF)] | rsc.org |

| Diamido-Amine | MeN(CH₂CH₂CH₂NSiMe₃)₂ (N₂Nᶜ³﹐ᴹᵉ) | ScCl₃ | Li₂N₂Nᶜ³﹐ᴹᵉ | [Sc₂(N₂Nᶜ³﹐ᴹᵉ)₂(μ-Cl)₂] | rsc.orgpsu.edu |

| Cyclopentadienyl | Cyclopentadienide (Cp) | ScCl₃ | NaCp | [Cp₂Sc(μ-Cl)]₂ | wikipedia.org |

| Aminopyridinato | (2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine (ApH) | ScCl₃ | K(Ap) | [Ap*ScCl₂(thf)₂] | researchgate.net |

| Benzamidinate | N,N'-bis(trimethylsilyl)benzamidinato | ScCl₃(THF)₃ | [PhC(NSiMe₃)₂]Li(TMEDA) | [PhC(NSiMe₃)₂]₂Sc(μ-Cl)₂Li(TMEDA) | acs.org |

| Bis(phenolate) NHC | Bis[(2,4-di-tert-butyl)phenolato]-6,6'-(benzimidazole-2-ylidene) (L¹) | ScCl₃ | [L¹]Na₂ | L¹ScCl(THF)₂ | researchgate.net |

| Crown Ether | 18-crown-6 | Sc(0) nanoparticles / ScCl₃ | 18-crown-6 in ionic liquid | [ScCl₂(18c6)][AlCl₄] | rsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Scandium Chloride Systems

Molecular and Crystal Structure Determinations

The structural chemistry of scandium chloride is diverse, encompassing simple molecular units in the gas phase, extended lattices in the solid state, and a variety of coordination complexes. Elucidation of these structures has been achieved through a combination of gas electron diffraction, single-crystal X-ray diffraction, and various spectroscopic methods.

In the vapor phase at high temperatures (around 900 K), this compound exists predominantly as a monomeric ScCl₃ species, with a smaller fraction (approximately 8%) forming a dimeric Sc₂Cl₆ molecule. wikipedia.org Gas electron diffraction (GED) studies combined with density functional theory (DFT) calculations have provided precise geometric parameters for these species. rsc.org

The monomeric ScCl₃ molecule is determined to have a planar trigonal structure with D₃h symmetry. rsc.org The Sc-Cl bond distance has been experimentally measured to be 229.1(3) pm. rsc.org

The dimeric Sc₂Cl₆ species adopts a structure with two bridging chlorine atoms, resulting in a D₂h symmetry. rsc.org In this arrangement, each scandium atom is four-coordinate. The terminal Sc-Cl bonds (Sc-Clₜ) are shorter than the bridging Sc-Cl bonds (Sc-Clb). Calculated values for these are 226.0 pm and 247.5 pm, respectively. The internal angles of the Sc-Cl-Sc bridge are acute, with a Clb-Sc-Clb angle of 86.6°, while the terminal chlorides are spaced further apart with a Clₜ-Sc-Clₜ angle of 114.9°. rsc.org

| Species | Symmetry | Parameter | Value (pm or °) |

|---|---|---|---|

| Monomeric ScCl₃ | D₃h | r(Sc-Cl) | 229.1(3) |

| ∠(Cl-Sc-Cl) | ~120 | ||

| Dimeric Sc₂Cl₆ | D₂h | r(Sc-Clt) | 226.0 |

| r(Sc-Clb) | 247.5 | ||

| ∠(Clt-Sc-Clt) | 114.9 | ||

| ∠(Clb-Sc-Clb) | 86.6 |

Anhydrous this compound (ScCl₃) crystallizes in the layered bismuth(III) iodide (BiI₃) motif. wikipedia.orgscispace.com This structure consists of hexagonally close-packed chloride ions with scandium(III) ions occupying two-thirds of the octahedral holes between alternating layers, leading to a sheet-like structure. wikipedia.orgscispace.com Within this lattice, each scandium center is octahedrally coordinated by six chloride ions. wikipedia.org

This compound is highly hygroscopic and forms several stable hydrates, the structures of which have been determined by single-crystal X-ray diffraction. The dissolution of scandium metal in concentrated hydrochloric acid can yield different hydrated species depending on the reaction conditions. researchgate.netresearchgate.net

This compound Hexahydrate (ScCl₃·6H₂O): The most common hydrate (B1144303) has the structural formula trans-[ScCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org In this complex, the scandium ion is octahedrally coordinated to four water molecules in the equatorial positions and two chloride ions in the axial positions. wikipedia.org One chloride ion and two additional water molecules reside in the crystal lattice as counter-ions and water of crystallization, respectively. researchgate.net

[Sc(H₂O)₆]Cl₃: Isolated under specific conditions, this hydrate features a scandium cation coordinated by six water molecules to form the hexaaquascandium(III) complex, [Sc(H₂O)₆]³⁺, with three chloride anions in the outer sphere. researchgate.netresearchgate.net

This compound Trihydrate (ScCl₃·3H₂O): The crystal structure of ScCl₃·3H₂O reveals a molecular adduct, [ScCl₃(H₂O)₃], with a central six-coordinate scandium atom in a mer-octahedral geometry. researchgate.net

[ScCl₂(H₂O)₄][Cl]·H₂O: This formulation represents another characterized hydrate where the scandium ion is part of a cationic complex. researchgate.net

[{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O: If the synthesis reaction is allowed to warm, a dimeric, hydroxo-bridged species can form. researchgate.net In this complex cation, each scandium center is seven-coordinate. researchgate.net

| Compound | Structural Formula | Scandium Coordination Number | Coordination Geometry |

|---|---|---|---|

| Anhydrous ScCl₃ | ScCl₃ | 6 | Octahedral |

| Hexahydrate | trans-[ScCl₂(H₂O)₄]Cl·2H₂O | 6 | Octahedral |

| Trihydrate | [ScCl₃(H₂O)₃] | 6 | mer-Octahedral |

| Hydroxo-bridged Dimer | [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O | 7 | Distorted Pentagonal Bipyramidal |

As a Lewis acid, ScCl₃ readily forms adducts with various donor ligands. wikipedia.org The THF-soluble complex, ScCl₃(THF)₃, is a common starting material in organoscandium chemistry. wikipedia.orgchemeurope.com It consists of a central scandium atom coordinated to three chloride ions and three tetrahydrofuran (B95107) molecules. Other oxygen-donor ligands also form stable complexes. For instance, reaction with 1,2-dimethoxyethane (DME) can yield the monohydrate solvate [ScCl₃(κ²-DME)(H₂O)], where DME acts as a bidentate ligand. researchgate.net The reaction of ScCl₃ with scandium metal can produce a range of reduced chlorides with complex cluster structures, such as Sc₅Cl₈ and Sc₇Cl₁₂, where scandium exhibits oxidation states less than +3. wikipedia.org In the presence of caesium chloride, reduction yields CsScCl₃, which contains linear chains of face-sharing ScᴵᴵCl₆ octahedra. wikipedia.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy of the ⁴⁵Sc nucleus is a powerful tool for probing the local environment of scandium in both solid and solution states. As ⁴⁵Sc is a quadrupolar nucleus (spin I = 7/2), its NMR signals are highly sensitive to the symmetry of the electric field gradient around the nucleus. nih.govhuji.ac.il

In the solid state, ⁴⁵Sc NMR provides valuable structural information, distinguishing between different coordination environments and polymorphs. The quadrupolar coupling constant (Cq), a measure of the interaction between the nuclear quadrupole moment and the electric field gradient, is a key parameter obtained from these spectra. nih.gov The magnitude of Cq correlates directly with the symmetry of the scandium coordination sphere; more symmetric environments lead to smaller Cq values. nih.gov

For example, solid-state ⁴⁵Sc NMR has been used to characterize various this compound hydrates:

In ScCl₃·6H₂O (trans-[ScCl₂(H₂O)₄]Cl·2H₂O), the relatively symmetric octahedral environment around the scandium results in a modest quadrupolar coupling constant. nih.gov

For ScCl₃·3H₂O , which has two distinct, octahedrally coordinated scandium sites, ⁴⁵Sc NMR measurements determined Cq values of 2.0 ± 0.1 MHz for one site and 3.81 ± 0.05 MHz for the other. researchgate.net

The hydroxo-bridged dimer, [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O , features a less symmetric, seven-coordinate scandium site. This lower symmetry is reflected in a much larger Cq value of 14.68 ± 0.05 MHz. researchgate.net

The THF adduct, ScCl₃(THF)₃ , has also been analyzed, showing a distinct set of NMR parameters corresponding to its specific coordination environment. nih.gov

| Compound | Scandium Site | Quadrupolar Coupling Constant (Cq) (MHz) |

|---|---|---|

| ScCl₃·3H₂O | Sc(1) | 2.0 ± 0.1 |

| Sc(2) | 3.81 ± 0.05 | |

| [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O | Sc | 14.68 ± 0.05 |

In solution, ⁴⁵Sc NMR is used to study the speciation and interconversion of scandium complexes. researchgate.net The chemical shifts and linewidths of the ⁴⁵Sc resonance are indicative of the scandium ion's coordination sphere. huji.ac.il Due to the quadrupolar nature of ⁴⁵Sc, solution-state spectra often exhibit broad lines, with linewidths increasing as the symmetry of the scandium environment decreases. huji.ac.il

Studies on aqueous solutions of this compound have shown that the scandium ion exists as a hydrated species, and the formation of weak chloro complexes can be detected. researchgate.net Furthermore, ⁴⁵Sc NMR spectroscopy has been instrumental in monitoring the interconversion of various hydrated and hydroxo-bridged species in solution, providing insight into the complex equilibria that can exist. researchgate.net Each type of scandium compound generally exhibits a characteristic chemical shift range, allowing for the identification of different species present in a sample. huji.ac.il

Correlation of NMR Parameters with Coordination Environments

Solid-state ⁴⁵Sc Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of scandium atoms. Both the isotropic chemical shift (δiso) and the quadrupolar coupling constant (Cq) are highly sensitive to the coordination number and the symmetry of the scandium coordination sphere. For scandium compounds, it has been demonstrated that the ⁴⁵Sc isotropic chemical shift is primarily influenced by the coordination number, with a distinct difference of over 150 ppm observed between six-coordinated and eight-coordinated scandium environments. This sensitivity makes ⁴⁵Sc NMR particularly useful for characterizing the scandium coordination in various materials.

The quadrupolar coupling constant provides insight into the symmetry of the electric field gradient around the scandium nucleus. Cq values, which have been observed to range from 3.9 to 13.1 MHz in various scandium compounds, correlate directly with the symmetry of the scandium coordination environment. A more symmetric environment, such as an ideal octahedron, will generally result in a smaller Cq value, whereas distorted or lower-symmetry environments lead to larger Cq values.

In the context of this compound hydrates, these correlations are evident. For instance, in ScCl₃·3H₂O (SCTH), there are two distinct, octahedrally coordinated scandium sites. These sites yield quadrupolar coupling constants of 2.0 ± 0.1 MHz for Sc(1) and 3.81 ± 0.05 MHz for Sc(2). In contrast, the compound [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O (SCOH) features a single, less symmetric hepta-coordinated scandium site, which results in a significantly larger Cq of 14.68 ± 0.05 MHz. This demonstrates a clear relationship between the increase in coordination number, the decrease in local symmetry, and the magnitude of the quadrupolar coupling constant.

| Compound | Scandium Site | Coordination Environment | Quadrupolar Coupling Constant (Cq) [MHz] | Isotropic Chemical Shift (δiso) [ppm] |

|---|---|---|---|---|

| ScCl₃·3H₂O | Sc(1) | Octahedral | 2.0 ± 0.1 | Data not specified |

| ScCl₃·3H₂O | Sc(2) | Octahedral | 3.81 ± 0.05 | Data not specified |

| [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O | Single Site | Hepta-coordinate | 14.68 ± 0.05 | Data not specified |

| Sc(OAc)₃ | Single Site | Distorted Octahedron | 4.6 | -6.2 |

Vibrational Spectroscopy: Infrared and Raman Studies

Infrared Spectroscopic Investigations of this compound Systems

Vibrational spectroscopy, particularly in the far-infrared (IR) region, provides valuable information about the bonding and structure of metal-halide systems. The far-IR spectrum of anhydrous scandium(III) chloride has been reported and analyzed to understand its vibrational modes. Studies on scandium-water ion-molecule complexes have shown that O-H stretching frequencies are shifted to lower values compared to free water, an effect that is more pronounced for doubly charged ions. Further investigations using matrix isolation IR spectroscopy have been employed to study the reaction products of scandium oxides with chlorinated molecules, identifying various complex isomers and insertion products. In complexes with organic ligands, such as pyridine (B92270), far-IR spectroscopy has been used to characterize the coordination sphere, for example, identifying a cis(facial)-octahedral structure for the py₃ScCl₃ complex.

Raman Spectroscopic Probes of Scandium(III) Hydration and Chloro Complexation

Raman spectroscopy is a highly effective tool for studying the speciation of scandium(III) in aqueous solutions. In non-complexing media like perchlorate solutions, Sc(III) exists as a stable hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺. The Raman spectrum of this complex is characterized by a weak, polarized band assigned to the symmetric Sc-O stretching mode, ν₁(a₁g), located at approximately 442 cm⁻¹. The presence of this and other specific bands confirms a centrosymmetric Oₕ symmetry for the ScO₆ core.

In contrast, in this compound solutions, the chloride ions actively participate in the first coordination sphere, leading to the formation of various chloro-aqua complexes. This complexation is evident in the Raman spectra through the appearance of new bands and changes in the existing ones. A distinct, polarized band observed around 306 cm⁻¹ in ScCl₃ solutions is assigned to the Sc-Cl stretching vibration, confirming the formation of inner-sphere chloro complexes. The intensity of this band changes with the concentration of chloride, indicating an equilibrium between different chloro-aqua species. Ab initio calculations suggest this band is consistent with the formation of species such as dichlorotetraaquascandium(III). The formation of these chloro complexes distinguishes the behavior of scandium in chloride media from that in perchlorate or sulfate (B86663) solutions, where solvent-separated ion pairs or strong sulfato complexes are formed, respectively.

| Vibrational Mode | Symmetry | Raman Wavenumber (cm⁻¹) | Infrared Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν₁ | a₁g | 442 | Inactive | Sc-O Symmetric Stretch |

| ν₂ | eg | 410 | Inactive | ScO₆ Bending |

| ν₃ | f₁u | Inactive | 460 | Sc-O Asymmetric Stretch |

| ν₅ | f₂g | 295 | Inactive | ScO₆ Bending |

Electron Diffraction and Mass Spectrometric Analysis

Gas-phase electron diffraction (GED) combined with mass spectrometry (MS) provides definitive structural information for volatile compounds like this compound at high temperatures. These studies have established that in the vapor phase at 900 K (627 °C), this compound exists predominantly as a monomeric ScCl₃ species (approximately 92%), with a smaller fraction existing as the dimer, Sc₂Cl₆ (approximately 8%).

The electron diffraction data reveals that the monomeric ScCl₃ molecule has a planar trigonal structure with D₃ₕ symmetry. Least-squares refinement of the GED data yielded a Sc-Cl bond distance (rg) of 229.1(3) pm and a Cl-Sc-Cl bond angle of 119.8(5)°.

For the dimeric Sc₂Cl₆ species, the data is consistent with a D₂ₕ symmetry structure, featuring two bridging chloride atoms between the two scandium centers. In this structure, each scandium atom is four-coordinate. Density Functional Theory (DFT) calculations support this geometry, predicting terminal Sc-Cl bond lengths of 226.0 pm and longer bridging Sc-Cl bonds of 247.5 pm. The calculated internal angles for the dimer are a Clt-Sc-Clt angle of 114.9° and a Clb-Sc-Clb angle of 86.6°. The low concentration of the dimer in the gas phase prevented the precise determination of its structural parameters directly from the GED data alone.

| Species | Parameter | Experimental/Calculated Value | Method |

|---|---|---|---|

| ScCl₃ (Monomer) | Symmetry | D₃ₕ (planar) | GED/DFT |

| ScCl₃ (Monomer) | r(Sc-Cl) | 229.1(3) pm | GED |

| ScCl₃ (Monomer) | ∠(Cl-Sc-Cl) | 119.8(5)° | GED |

| Sc₂Cl₆ (Dimer) | Symmetry | D₂ₕ (bridged) | DFT |

| Sc₂Cl₆ (Dimer) | r(Sc-Cl) terminal | 226.0 pm | DFT |

| Sc₂Cl₆ (Dimer) | r(Sc-Cl) bridging | 247.5 pm | DFT |

| Sc₂Cl₆ (Dimer) | ∠(Clt-Sc-Clt) | 114.9° | DFT |

| Sc₂Cl₆ (Dimer) | ∠(Clb-Sc-Clb) | 86.6° | DFT |

Advanced Material Characterization Techniques for this compound Phases

X-ray Diffraction (XRD) Profiling of Crystalline Phases

X-ray diffraction (XRD) is the definitive method for determining the crystal structures of solid-state materials. Anhydrous this compound (ScCl₃) crystallizes in the trigonal R-3 space group, adopting the layered BiI₃-type structure. In this structure, the scandium(III) centers are octahedrally coordinated by six chloride ions. These ScCl₆ octahedra share edges to form two-dimensional layers.

This compound is hygroscopic and forms several stable hydrates, whose structures have also been elucidated by single-crystal XRD. One common hydrate is trans-[ScCl₂(H₂O)₄]Cl·2H₂O. In the cationic complex of this salt, the scandium ion is octahedrally coordinated by two chloride ions in a trans configuration and four water molecules in the equatorial plane.

Another characterized hydrate is ScCl₃·3H₂O, which features a molecular adduct structure, [ScCl₃(H₂O)₃], with a central six-coordinate scandium atom in a mer-octahedral geometry. Hydrolysis can lead to the formation of more complex, bridged species such as [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O, which has also been fully characterized by single-crystal XRD. Furthermore, X-ray scattering studies on concentrated aqueous ScCl₃ solutions have shown the formation of contact ion pairs with a defined Sc³⁺-Cl⁻ distance of 264 pm.

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| Anhydrous ScCl₃ | Trigonal | R-3 | Layered BiI₃-type structure; Octahedral ScCl₆ units |

| trans-[ScCl₂(H₂O)₄]Cl·2H₂O | Not specified | Not specified | Octahedral [ScCl₂(H₂O)₄]⁺ cation |

| ScCl₃·3H₂O | Not specified | Not specified | mer-octahedral [ScCl₃(H₂O)₃] molecular adduct |

| [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O | Not specified | Not specified | Dinuclear, hydroxide-bridged cations |

Electron Microscopy and Spectroscopic Elemental Mapping (SEM, EDS, EPMA)

Advanced microscopic and spectroscopic techniques are indispensable for the detailed characterization of this compound's microstructure and elemental composition. Methods such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and Electron Probe Microanalysis (EPMA) provide critical insights into the morphology, elemental distribution, and quantitative composition of this compound and its related materials.

Scanning Electron Microscopy (SEM) is utilized to obtain high-resolution images of the surface topography of this compound samples. france-scientifique.fr This technique rasters a focused beam of electrons across the sample, and the resulting interactions generate signals that reveal details about the material's surface features, texture, and morphology at the micro- and nanoscale. france-scientifique.frjeolusa.com

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS) adds a layer of elemental analysis. france-scientifique.frnanoscience.com As the electron beam from the SEM interacts with the sample, it excites atoms, causing them to emit characteristic X-rays. nanoscience.com The EDS detector collects these X-rays, generating a spectrum that identifies the elements present in the sample. ceriumlabs.com This combination allows for elemental mapping, which visually displays the distribution of scandium, chlorine, and any impurity elements across the imaged area. jeolusa.com The integration of SEM and EDS is a powerful tool for correlating the material's microstructure with its elemental composition. france-scientifique.fr

Electron Probe Microanalysis (EPMA) is a highly sensitive technique used for non-destructively determining the chemical composition of small volumes of solid materials. wikipedia.org Similar to SEM-EDS, EPMA uses a focused electron beam to generate characteristic X-rays. psu.edu However, EPMA is distinguished by its use of Wavelength-Dispersive X-ray Spectroscopy (WDS), which offers higher spectral resolution and lower detection limits compared to EDS. psu.edu This makes EPMA particularly well-suited for precise quantitative analysis and the detection of trace elements. psu.edu

Research on the preparation of high-purity anhydrous this compound has utilized EPMA to verify the composition of the final product. The micro area composition analysis confirms the elemental percentages of scandium and chlorine, providing a quantitative measure of the material's purity. researchgate.net

Table 1: EPMA Micro Area Composition of High-Purity Anhydrous this compound

| Element | Content (%) |

|---|---|

| Sc | 29.74 |

| Cl | 70.26 |

This table was generated from data presented in a study on preparing high-purity anhydrous ScCl3 molten salt. researchgate.net

X-ray Absorption Spectroscopy for Electronic Structure Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific element within a material. rsc.orglibretexts.org It is particularly valuable for characterizing materials like this compound, where understanding the coordination environment and oxidation state of the scandium ion is crucial. XAS can be applied to crystalline, amorphous, and liquid samples, making it a versatile tool. rsc.orglibretexts.org The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.org

The XANES region, which encompasses the spectral features near the absorption edge, provides information about the electronic structure, oxidation state, and coordination geometry of the absorbing atom. rsc.org For scandium compounds, the Sc K-edge and L-edge spectra are of particular interest. The K-edge spectrum corresponds to the excitation of a 1s core electron and reflects transitions to unoccupied p-states (1s → 4p), offering insights into the chemical bonding between scandium and its ligands. rsc.orgrsc.org The pre-edge features in the K-edge spectrum are due to dipole-forbidden 1s → 3d transitions, which can become weakly allowed if the scandium site lacks centrosymmetry, providing clues about the local geometry. researchgate.net The Sc L-edge spectra, resulting from the dipole-allowed 2p → 3d transitions, directly probe the unoccupied 3d states and are sensitive to the crystal field parameters at the scandium site. rsc.org In scandium(III) compounds like ScCl3, where the Sc³⁺ ion has a nominal 3d⁰ electron configuration, these spectra reveal changes primarily related to the chemical bonding between scandium and the ligand atoms. rsc.org

The EXAFS region, extending several hundred eV above the absorption edge, contains oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. rsc.org Analysis of the EXAFS signal can yield precise information about the local atomic structure, including interatomic distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells. rsc.org For this compound, EXAFS analysis at the Sc K-edge has been used to determine the parameters of the first coordination shell. In a study of various scandium compounds, the Sc-Cl bond length was determined from fitting the EXAFS data. rsc.org However, due to a less ordered or potentially amorphous structure in the ScCl3 sample studied, coordination shells beyond the first were not observed, unlike in more crystalline compounds like Sc2O3 and ScF3. rsc.org

Table 2: Structural Parameters for this compound from EXAFS Analysis

| Parameter | Value |

|---|---|

| Coordination Shell | Sc-Cl |

| Coordination Number (N) | 6 (fixed) |

| Interatomic Distance (R, Å) | 2.51 |

| Debye-Waller Factor (σ², Ų) | 0.007 |

This table presents results from fitting the first coordination shell in the EXAFS data for a this compound sample. rsc.orgrsc.org

This detailed spectroscopic data is essential for understanding the fundamental properties of this compound and for quality control in its synthesis and application in advanced materials. rsc.orgrsc.org

Coordination Chemistry and Complexation Behavior of Scandium Chloride

Lewis Acidity and Electron Pair Acceptance Mechanisms

Scandium(III) chloride (ScCl₃) is a potent Lewis acid, a characteristic derived from the scandium ion's high charge density and the presence of vacant s, p, and d orbitals. scandium.orgwikipedia.org This allows it to act as an electron pair acceptor. The Lewis acidity of ScCl₃ is fundamental to its catalytic activity in various organic reactions. scandium.org When ScCl₃ interacts with a Lewis base (a molecule with a lone pair of electrons), it accepts the electron pair, forming a coordinate covalent bond. This process activates the substrate molecule, often making it more electrophilic and susceptible to nucleophilic attack, thereby lowering the activation energy of the reaction. scandium.org Compounds of scandium, such as scandium triflate, are also noted for their use as Lewis acids in organic synthesis, where they activate organic molecules to participate in selective chemical reactions. rsc.org

The mechanism of electron pair acceptance involves the interaction of the ligand's donor atom with the scandium(III) center. The large ionic radius of Sc³⁺ (88 pm) compared to other trivalent ions like Al³⁺ (67 pm) allows for higher coordination numbers, typically ranging from 6 to 9, and sometimes up to 12. wikipedia.org This ability to accommodate multiple ligands facilitates its role as a versatile Lewis acid catalyst.

Aquo Complex Formation and Hydration Sphere Dynamics

In aqueous solutions, scandium chloride is highly soluble and deliquescent, readily forming aquo complexes by absorbing water. wikipedia.org The structure and dynamics of the hydration sphere around the scandium(III) ion have been the subject of extensive research. The hydrated scandium(III) ion is easily hydrolyzed, particularly in less acidic solutions, to form species like the dimeric complex [(H₂O)₅Sc(OH)₂Sc(H₂O)₅]⁴⁺. mdpi.comnih.gov

The coordination number of the hydrated scandium ion can vary. While the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, is a known entity, studies suggest that higher coordination numbers are common in aqueous solutions. nih.govdocbrown.info X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) studies indicate that the hydrated scandium(III) ion in a strongly acidic aqueous solution is eight-coordinated, adopting a distorted bicapped trigonal prismatic geometry. nih.govresearchgate.net This structure features six water molecules in a trigonal prism at a mean Sc-O distance of 2.17 Å and two capping water molecules at longer distances (approximately 2.32 Å and 2.5 Å). nih.govresearchgate.net A well-defined second hydration sphere containing about 12 water molecules exists at a mean distance of 4.27 Å. nih.govresearchgate.net

Quantum mechanical/molecular dynamical (QM/MM) simulations have proposed a seven-coordinate monocapped trigonal prismatic structure, with six prism water molecules at a mean Sc-O distance of 2.14 Å and one capping water at about 2.26 Å. researchgate.netrsc.org The dynamics of this hydration sphere are also complex, with a mean residence time of 7.3 ps for water molecules in the second hydration shell. rsc.org

| Hydrated Scandium Ion Property | Value/Description | Source(s) |

| Common Hydrated Species | [Sc(H₂O)₆]³⁺, [Sc(H₂O)₈]³⁺ | nih.govdocbrown.info |

| Coordination Geometry (in solution) | Distorted bicapped trigonal prism (8-coordinate) | nih.govresearchgate.net |

| Sc-O Bond Distance (Prism Waters) | 2.17(1) Å | nih.gov |

| Sc-O Bond Distance (Capping Waters) | ~2.32 Å and ~2.5 Å | nih.govresearchgate.net |

| Second Hydration Sphere | ~12 water molecules at 4.27(3) Å | nih.gov |

| Dimeric Hydrolysis Product | [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ | nih.gov |

Adduct Formation with Oxygen-Donor Ligands

This compound forms stable adducts with a wide variety of neutral oxygen-donor ligands. researchgate.net A classic example is the reaction with the less basic ligand tetrahydrofuran (B95107) (THF), which yields the white, crystalline adduct ScCl₃(THF)₃. wikipedia.org This THF-soluble complex is a common starting material for the synthesis of organoscandium compounds. wikipedia.org

Dehydration of this compound hexahydrate in the presence of various oxygen-donor solvents leads to the formation of numerous coordination compounds. These include complexes with:

Ethers: Besides THF, adducts with dimethoxyethane (DME) like [ScCl₃(κ²-DME)(H₂O)] have been characterized. researchgate.net

Phosphine Oxides: Triphenylphosphine oxide (O=PPh₃) forms the complex [ScCl₂(O=PPh₃)₄][Cl]. researchgate.net

Sulfoxides: Diphenylsulfoxide (O=SPh₂) yields [ScCl₃(O=SPh₂)₃]. researchgate.net

Amides: Dimethylformamide (O=C(H)N(Me)₂) and diphenylformamide (O=C(H)N(Ph)₂) form [ScCl₃(O=C(H)N(Me)₂)₃] and [ScCl₃(O=C(H)N(Ph)₂)₃], respectively. researchgate.net

Urea (B33335): With urea (O=C(NH₂)₂), the complex [Sc(O=C(NH₂)₂)₆]³⁺[Cl]₃ is formed. researchgate.net

These reactions demonstrate the preference of the hard Sc(III) ion for hard oxygen donor atoms. The stoichiometry and coordination number of the resulting complexes are influenced by the steric bulk of the ligands. researchgate.netresearchgate.net For instance, while many ligands yield six-coordinate scandium, the use of bulkier ligands can enforce this coordination number. researchgate.net

Synthesis and Characterization of this compound Complexes with Nitrogen-Donor Ligands

This compound also readily forms complexes with nitrogen-donor ligands. The reactions of ScCl₃ with bidentate ligands like 2,2′-bipyridyl (bipy) and 1,10-phenanthroline (B135089) (phen) have been investigated, yielding hexacoordinated complexes formulated as [ScL₂Cl₂]Cl. rsc.org For these species, the chloride complexes typically possess a cis molecular symmetry. rsc.org

With the monodentate ligand pyridine (B92270) (py), several complexes can be formed. Research has characterized 1:3 and 1:4 stoichiometry complexes, such as py₃ScCl₃ and [py₃ScCl₃]py. rsc.org The py₃ScCl₃ complex is described as a cis(facial)-octahedral complex. rsc.org The synthesis of [Sc(μ-OH)(Cl)₂(py)₂]₂ has also been reported, where the formation of the hydroxide (B78521) bridge is attributed to higher reaction temperatures. researchgate.net

More sterically demanding ligands, such as aminopyridinates, have been used to synthesize mononuclear scandium dichloride complexes like [Ap*ScCl₂(thf)₂]. mdpi.com In this pseudo-octahedral complex, the two chloro ligands occupy axial positions, while the equatorial plane is coordinated by two THF molecules and the two nitrogen atoms of the aminopyridinato ligand. mdpi.com

These complexes are typically characterized using a combination of techniques including single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C, and ⁴⁵Sc), infrared spectroscopy, and elemental analysis. rsc.orgrsc.orgmdpi.com

Bridging Ligand Chemistry and Oligomeric/Polymeric Structures

This compound exhibits a propensity for forming structures with bridging ligands, leading to oligomeric or polymeric assemblies. In the solid state, anhydrous ScCl₃ crystallizes in a layered BiI₃ motif, featuring octahedral scandium centers linked by bridging chloride ions. wikipedia.org Even in the vapor phase at 900 K, while monomeric ScCl₃ is the predominant species, a dimeric form, Sc₂Cl₆, accounts for about 8% of the vapor. wikipedia.org This dimer features two bridging chloride atoms, with each scandium atom being 4-coordinate. wikipedia.org

Chloride ions frequently act as bridging ligands in more complex coordination compounds. The reaction of ScCl₃ with two equivalents of sodium cyclopentadienide (B1229720) (NaCp) produces the chloride-bridged dimer [Cp₂Sc(μ-Cl)]₂. wikipedia.org Similarly, reactions with certain lithiated diamido-donor ligands can yield dinuclear, chloride-bridged compounds, such as [Sc₂(N₂NMe)₂(μ-Cl)₂]. rsc.org

Hydroxide ions are also effective bridging ligands, as seen in the formation of dimeric species like [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ from the hydrolysis of hydrated scandium ions. nih.gov Furthermore, more complex bridged structures, such as a LiCl-ligated scandacyclopentadiene, have been synthesized via reactions with 1,4-dilithio-1,3-butadienes, resulting in a dimeric ate complex with μ₂-chloride bridges. pku.edu.cn

| Structure Type | Example | Bridging Ligand(s) | Source(s) |

| Polymeric Solid | Anhydrous ScCl₃ | Cl⁻ | wikipedia.org |

| Gas-Phase Dimer | Sc₂Cl₆ | Cl⁻ | wikipedia.org |

| Organometallic Dimer | [Cp₂Sc(μ-Cl)]₂ | Cl⁻ | wikipedia.org |

| Amido-Ligand Dimer | [Sc₂(N₂NMe)₂(μ-Cl)₂] | Cl⁻ | rsc.org |

| Hydroxo-Bridged Dimer | [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ | OH⁻ | nih.gov |

| Ate Complex Dimer | [Li(THF)][Sc₂(μ-Cl)₂(C₄Ph₂TMS₂)₂] | Cl⁻ | pku.edu.cn |

Host-Guest Chemistry and Supramolecular Assemblies Involving this compound

The strong Lewis acidity of the scandium(III) ion makes it an excellent guest for macrocyclic hosts like crown ethers and cryptands. Halide abstraction reactions from ScCl₃ using SbCl₅ in the presence of crown ethers have yielded a series of anhydrous cationic Sc(III)-crown compounds. capes.gov.br Examples include [ScCl₂(crown)][SbCl₆], where the crown ether can be 18-crown-6 (B118740), benzo-15-crown-5, or 15-crown-5. capes.gov.br

The crystal structure of [ScCl₂(benzo-15-crown-5)][SbCl₆] reveals a "threaded" structure where the scandium atom is coordinated by all five oxygen atoms of the crown ether ligand, which are coplanar. capes.gov.br The two chloride ions are bonded to the scandium atom on opposite sides of this plane, resulting in a seven-coordinate, pentagonal bipyramidal geometry. capes.gov.br

Larger crown ethers can encapsulate the scandium ion in different ways. With dibenzo-30-crown-10, the complex [ScCl₂(dibenzo-30-crown-10)(H₂O)₂]⁺ was isolated. rsc.org In this cation, the Sc(III) ion is seven-coordinate, bonding to three oxygens from the crown ether, two chlorine atoms, and two water molecules in a distorted pentagonal-bipyramidal geometry. rsc.org The coordinated water molecules are involved in a complex network of intracavity hydrogen bonding with the uncoordinated ether oxygen atoms. rsc.org The complex ScCl₃(H₂O)₃·18-crown-6 has also been isolated, where the structure consists of octahedral ScCl₃(H₂O)₃ complexes linked to the crown ether molecules via hydrogen bonds. researchgate.net

Interconversion Studies of this compound Hydrates and Hydroxide Species

The dissolution of scandium metal in concentrated hydrochloric acid can generate a variety of hydrated products depending on the reaction conditions. researchgate.net For instance, if the reaction is cooled, [Sc(H₂O)₆]Cl₃ and trans-[ScCl₂(H₂O)₄]Cl·H₂O can be isolated. wikipedia.orgresearchgate.net However, if the reaction temperature is not controlled, the hydroxo-bridged dimer [Sc(μ-OH)(H₂O)₅]₂⁴⁺ can be produced. researchgate.net Heating the initial hydrated complexes can also lead to interconversion, such as the formation of [ScCl₂(H₂O)₄][ScCl₄(H₂O)₂]. researchgate.net

The hydrolysis of this compound is a critical process. Experimental studies on the solubility of Sc₂O₃ in hydrothermal fluids have shown that scandium forms stable hydroxide complexes, primarily Sc(OH)²⁺ and Sc(OH)₃⁰, especially at elevated temperatures and higher pH. geoscienceworld.orgresearchgate.net Contrary to what is observed for other rare earth elements, these studies indicate that chloride complexation plays a negligible role in the hydrothermal transport of scandium. geoscienceworld.orgresearchgate.net Instead, scandium hydroxide complexes are the dominant species in such environments. geoscienceworld.org The interconversion between various hydrates and the formation of hydroxide species can be monitored and studied using techniques like ⁴⁵Sc NMR spectroscopy. researchgate.net The formation of scandium oxychloride (ScOCl) can also occur from the hydrolysis of this compound, particularly during attempts to prepare the anhydrous salt from its hydrate (B1144303). mdpi.comsdstate.edu

Catalytic Applications and Mechanistic Insights of Scandium Chloride in Organic Transformations

Scandium Chloride as a Lewis Acid Catalyst in Carbon-Carbon Bond Forming Reactions

This compound and its derivatives, like scandium triflate (Sc(OTf)₃), are effective catalysts for a range of carbon-carbon bond-forming reactions. google.comlookchem.com The catalytic activity of scandium(III) compounds stems from their ability to activate substrates, making them more susceptible to nucleophilic attack. scandium.org

Friedel-Crafts Type Reactions

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. aakash.ac.innih.gov this compound and its triflate counterpart have demonstrated significant catalytic activity in both Friedel-Crafts alkylation and acylation reactions. scandium.orglookchem.com

In these reactions, the scandium-based catalyst acts as a Lewis acid, activating the alkyl or acyl halide. aakash.ac.inmasterorganicchemistry.com This activation facilitates the generation of an electrophilic carbocation or a similar reactive species. masterorganicchemistry.com The aromatic ring then attacks this electrophile, leading to the formation of a new carbon-carbon bond and a cyclohexadienyl cation intermediate. aakash.ac.in Subsequent deprotonation restores the aromaticity of the ring, yielding the final alkylated or acylated product. aakash.ac.inmasterorganicchemistry.com The use of scandium catalysts can be advantageous as they are often required in only catalytic amounts, unlike traditional Lewis acids like aluminum chloride which may be needed in stoichiometric quantities, especially in acylation reactions. lookchem.comijpcbs.com

A notable application is the scandium-catalyzed Friedel-Crafts alkenylation of 5-(arylamino)pent-3-yn-2-ones, which leads to the synthesis of highly substituted indole (B1671886) derivatives. nih.gov

Table 1: Examples of Scandium-Catalyzed Friedel-Crafts Reactions

| Aromatic Substrate | Electrophile | Scandium Catalyst | Product Type | Reference |

| Anisole | Acetic Anhydride | Scandium tris(perfluorobutanesulfonyl)methide | Aromatic Ketone | lookchem.com |

| Isatins | Indoles | Chiral heterogeneous Sc catalyst | Optically active 3,3-disubstituted oxindoles | nih.gov |

| 5-(arylamino)pent-3-yn-2-ones | (intramolecular) | Sc(OTf)₃ | Highly substituted indoles | nih.gov |

Michael Addition Reactions

This compound is a highly effective catalyst for Michael addition reactions, a crucial method for forming carbon-carbon bonds. scandium.org In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound. mdpi.com this compound catalyzes this process by coordinating to the carbonyl group of the enone, which increases its electrophilicity and facilitates the nucleophilic attack. acs.org

The proposed mechanism for the scandium-catalyzed Michael reaction involves the formation of a scandium complex where both the 1,3-dicarbonyl compound (nucleophile) and the enone (acceptor) are coordinated to the scandium center. acs.org This coordination facilitates the subsequent carbon-carbon bond formation, leading to a scandium-alcoholate intermediate. Protolysis of this intermediate then yields the Michael adduct and regenerates the scandium catalyst. acs.org

Scandium-exchanged montmorillonite (B579905) (Sc³⁺-mont) has been developed as a robust and reusable heterogeneous catalyst for the Michael reaction of 1,3-dicarbonyls with enones, showing high catalytic activity under aqueous and solvent-free conditions. acs.org Furthermore, chiral N,N'-dioxide-scandium(III) complexes have been successfully employed in the asymmetric Michael addition of indoles to enones, achieving excellent yields and high enantioselectivities. mdpi.com

Table 2: Scandium-Catalyzed Michael Addition Reactions

| Nucleophile | Acceptor | Scandium Catalyst | Conditions | Yield | Reference |

| 1,3-Dicarbonyl compounds | Enones | Sc³⁺-mont | Aqueous or solvent-free | High | acs.org |

| Indoles | 2-Cinnamoylpyridine 1-oxides | Enlarged salen-like ligand-Sc(III) complex | Not specified | Up to 99% | mdpi.com |

| 3-Substituted oxindoles | Alkynyl carbonyl compounds | Chiral N,N'-dioxide-Sc(III) complex | Mild | Excellent | researchgate.net |

Aldol-Type Condensations

This compound and its derivatives are valuable catalysts for aldol-type condensation reactions, which are fundamental for creating carbon-carbon bonds and constructing complex molecules. scandium.org These reactions typically involve the reaction of an enolate with a carbonyl compound.

In the Mukaiyama aldol (B89426) reaction, a silyl (B83357) enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid. rsc.org Scandium triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst for this transformation, even in aqueous media. researchgate.netmidnaporecollege.ac.in The scandium catalyst activates the carbonyl compound, making it more susceptible to attack by the silyl enol ether. rsc.org This approach often leads to high yields and can exhibit high syn stereoselectivity. midnaporecollege.ac.in

Chiral scandium complexes have also been developed for asymmetric aldol condensations. For instance, complexes of scandium triflate with chiral aziridine-containing vicinal iminophenol tridentate ligands (salazins) have shown excellent reactivity and enantioselectivity in the reaction of electron-deficient aromatic aldehydes with ketones. mdpi.com

Table 3: Scandium-Catalyzed Aldol-Type Reactions

| Enolate Source | Carbonyl Compound | Scandium Catalyst | Reaction Type | Key Feature | Reference |

| Silyl enol ethers | Aldehydes | Sc(OTf)₃ | Mukaiyama aldol | Can be performed in aqueous media | researchgate.netmidnaporecollege.ac.in |

| Acetone/Cycloalkanones | Aromatic aldehydes | Y(OTf)₃/Sc(OTf)₃ with salazin ligands | Asymmetric aldol | High enantioselectivity | mdpi.com |

| Silyl enol ether | Aldehyde | Sc(OTf)₃ | Mukaiyama aldol | Synthesis of β-hydroxyketone | rsc.org |

Prins Cyclization Processes

The Prins cyclization is a valuable reaction for the synthesis of tetrahydropyrans and other cyclic ethers, involving the acid-catalyzed reaction of a homoallylic alcohol with a carbonyl compound. researchgate.net Scandium triflate (Sc(OTf)₃) is a commonly used Lewis acid catalyst for this transformation. researchgate.net

The reaction can proceed through a tandem aza-Prins/Friedel-Crafts cyclization cascade. For example, N-tosyl homoallylic amines react with aldehydes and arenes in the presence of catalytic amounts of scandium(III) triflate to synthesize 4-arylpiperidines. core.ac.uk In some cases, a mixture of Sc(OTf)₃ and a Brønsted acid like TsOH can lead to higher conversions and enhanced reaction rates. acs.org The mechanism involves the activation of the aldehyde by the scandium catalyst, followed by nucleophilic attack by the alkene of the homoallylic alcohol or amine, leading to a carbocationic intermediate that is then trapped intramolecularly to form the heterocyclic ring. core.ac.ukthieme-connect.de

Asymmetric Catalysis for Chiral Product Synthesis

Scandium(III) complexes incorporating chiral ligands have proven to be highly effective catalysts for a wide range of asymmetric transformations, enabling the synthesis of chiral molecules with high enantioselectivity. researchgate.net These reactions are crucial in the pharmaceutical and fine chemical industries. scandium.org

Chiral scandium catalysts, often generated in situ from this compound or scandium triflate and a chiral ligand such as N,N'-dioxides or Pybox ligands, have been successfully applied in:

Asymmetric Friedel-Crafts reactions: Chiral heterogeneous scandium catalysts have been developed for continuous-flow enantioselective Friedel-Crafts reactions of isatins with indoles. nih.gov

Asymmetric Michael additions: Chiral N,N'-dioxide-scandium(III) complexes catalyze the conjugate addition of various nucleophiles to α,β-unsaturated compounds with high yields and enantioselectivities. mdpi.comresearchgate.net

Asymmetric aldol reactions: The use of chiral scandium complexes allows for the enantioselective synthesis of β-hydroxy carbonyl compounds. mdpi.com

Asymmetric cycloadditions: Chiral scandium complexes have been used to catalyze formal [3+2] cycloadditions, yielding chiral cyclopentene-spirooxindoles and 1-pyrazolines with high diastereo- and enantioselectivities. mdpi.com

The effectiveness of these chiral scandium catalysts is attributed to the formation of a well-defined chiral environment around the metal center, which directs the stereochemical outcome of the reaction. researchgate.net

Catalysis in Heterocyclic Synthesis

This compound and its derivatives are versatile catalysts for the synthesis of a variety of heterocyclic compounds. mdpi.com Their catalytic activity extends beyond the carbon-carbon bond-forming reactions that lead to cyclic structures.

For instance, scandium(III) triflate catalyzes the Friedel-Crafts alkenylation of 5-(arylamino)pent-3-yn-2-ones, which subsequently cyclize to form highly substituted indoles. nih.gov In another example, a chiral scandium complex catalyzes a domino ring-opening/cyclization/retro-Mannich reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines to produce chiral benzimidazole (B57391) derivatives in high yields and enantioselectivities. mdpi.com

This compound has also been shown to be a mild and highly chemoselective catalyst for the thioacetalization of aldehydes, providing a method for the synthesis of 1,3-dithiolanes and 1,3-dithianes. thieme-connect.com This reaction is useful for protecting aldehyde functionalities in the presence of ketones. thieme-connect.com

Furthermore, scandium-catalyzed domino reactions, such as the imine formation/intramolecular amination of aldehydes with 2-aminobenzenesulfonamide, lead to the synthesis of biologically interesting chiral 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides. mdpi.com The aza-Prins cyclization, catalyzed by scandium triflate, is another powerful tool for constructing nitrogen-containing heterocycles like 4-arylpiperidines. core.ac.uk

Polymerization Reactions Mediated by this compound Catalysts

This compound (ScCl3) and its derivatives have garnered interest as catalysts in polymerization reactions. chemimpex.comwikipedia.org Organoscandium compounds, often synthesized from ScCl3, are particularly noted for their potential in catalysis, especially polymerization. wikipedia.org

A common precursor for these catalytic applications is the tetrahydrofuran (B95107) (THF) complex of this compound, ScCl3(THF)3. wikipedia.orgwikipedia.org This THF-soluble complex serves as a starting material for the synthesis of various organoscandium compounds. wikipedia.orgwikipedia.org For instance, the reaction of ScCl3 with two equivalents of sodium cyclopentadienide (B1229720) (NaCp) yields a chloride-bridged dimer, [Cp2Sc(μ-Cl)]2. wikipedia.org The use of bulkier cyclopentadienide ligands can lead to monoscandium derivatives like (C5Me5)2ScCl, whose corresponding alkyls are active in the polymerization of alkenes. wikipedia.org

In the context of ring-opening polymerization (ROP) of lactide, this compound complexes have been utilized as initiators. For example, complexes such as SB(iPrN,I*)Sc(Cl)(THF) have been tested for the polymerization of L-lactide in the presence of a co-initiator like benzyl (B1604629) alcohol. rsc.org The proposed mechanism involves an in situ reaction where the benzyl alcohol reacts with the chloride ligand to form a scandium benzyloxide species, which then initiates the polymerization through a coordination-insertion mechanism. rsc.org The rate of polymerization has been observed to be dependent on the specific scandium complex used. rsc.org

The catalytic activity of scandium complexes is also influenced by the ligands attached to the scandium center. For instance, scandium dialkyl complexes with PPP donor ligands have demonstrated very high turnover frequencies in the polymerization of ε-caprolactone. uleth.ca

Catalysis in Green Solvents and Aqueous Media

This compound's utility extends to catalysis in environmentally benign solvents, particularly water. As a Lewis acid, ScCl3 can function in aqueous solutions by forming aquo complexes. wikipedia.org This stability in water allows for its use in various aqueous-based catalytic systems.

One significant area of application is in Lewis acid-surfactant combined (LASC) catalysis, where scandium salts are combined with surfactants. acs.orgresearchgate.net These systems can form stable dispersions in water, creating microreactors where organic reactions can proceed efficiently. researchgate.net The catalytic activity of LASC systems in water has been found to be higher than in organic solvents for certain reactions, such as Michael additions. researchgate.net

Scandium(III) triflate (Sc(OTf)3), a derivative of scandium, is a notable water-stable Lewis acid catalyst. researchgate.net It has been effectively used in various carbon-carbon bond-forming reactions in aqueous media, sometimes in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS). semanticscholar.org The use of such catalytic systems aligns with the principles of green chemistry by replacing hazardous organic solvents with water. mdpi.comresearchgate.net

Mechanistic Investigations of this compound Catalyzed Reactions

Understanding the mechanism of this compound-catalyzed reactions is crucial for optimizing catalytic performance. Scandium(III) compounds, including ScCl3, primarily act as Lewis acids. wikipedia.orgwikipedia.org The large ionic radius and vacant orbitals of the Sc3+ ion allow it to accept electron pairs, thus activating substrates. wikipedia.org

In polymerization reactions initiated by this compound complexes, a common mechanistic pathway is the coordination-insertion mechanism. rsc.org For the ring-opening polymerization of lactide, it is hypothesized that an alkoxide initiator, formed in situ from the reaction of an alcohol with the this compound complex, coordinates to the lactide monomer. This is followed by the insertion of the monomer into the scandium-alkoxide bond, propagating the polymer chain. rsc.org

For reactions in aqueous media, the formation of stable aquo complexes, such as trans-[ScCl2(H2O)4]+, is a key feature. wikipedia.org In the case of LASC systems, the catalyst, which is composed of a scandium cation and a surfactant anion, forms micelles or emulsions in water. These structures are thought to encapsulate the organic substrates, creating a localized non-polar environment where the reaction can occur, shielded from the bulk aqueous phase. This explains the enhanced reactivity observed in water for some LASC-catalyzed reactions. researchgate.net

Mechanistic studies of scandium-catalyzed hydrogenation of alkenes using phosphinophosphinidene complexes have revealed a 1,2-addition/elimination pathway, which is distinct from the more traditional σ-bond metathesis mechanism often seen with rare-earth metal catalysts. chinesechemsoc.org Isotopic labeling experiments and DFT calculations have supported this alternative mechanism. chinesechemsoc.org Furthermore, investigations into scandium-catalyzed asymmetric annulation reactions have highlighted the complex interplay between different catalyst species in solution and as precipitates, with ligand acceleration playing a key role in enhancing reaction rates. nsf.gov

Lewis Acid-Surfactant Combined Catalysts (LASC) Derived from this compound

Lewis Acid-Surfactant Combined (LASC) catalysts represent an innovative approach to conducting Lewis acid-catalyzed reactions in aqueous media. researchgate.net These catalysts are typically formed by combining a water-stable Lewis acidic metal cation, such as scandium(III), with an anionic surfactant, like sodium dodecyl sulfate (SDS). acs.orgresearchgate.net this compound can be converted to its dodecyl sulfate salt, which has been investigated as a LASC. wikipedia.orgchemeurope.com

LASCs, such as scandium tris(dodecyl sulfate) (STDS), have been successfully employed in various carbon-carbon bond-forming reactions, including aldol, allylation, and Mannich-type reactions, directly in water without the need for organic solvents. acs.orgresearchgate.net The effectiveness of these catalysts in water is often superior to their performance in organic solvents. researchgate.net

The proposed mechanism of action for LASCs involves the formation of micelles or other aggregates in water. These aggregates create a hydrophobic environment that can solubilize organic reactants, bringing them into close proximity with the Lewis acidic scandium centers. This localized environment facilitates the reaction, leading to high yields. It has been noted that these stable dispersion systems are a key feature of LASC catalysis in water. researchgate.net

Catalytic Activity in Biomass Conversion Processes

This compound has demonstrated notable catalytic activity in the conversion of biomass into valuable platform chemicals. A significant application is the dehydration of carbohydrates, such as fructose (B13574) and glucose, to produce 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov